5-Amino-3-hydroxypyridine-2-carbaldehyde

Description

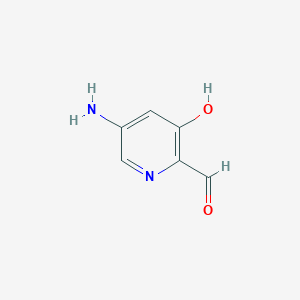

5-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound featuring a pyridine backbone substituted with amino (−NH₂), hydroxyl (−OH), and aldehyde (−CHO) groups at positions 5, 3, and 2, respectively. This unique combination of functional groups confers distinct chemical reactivity and physical properties, making it a compound of interest in pharmaceutical synthesis, coordination chemistry, and materials science. The amino group enhances nucleophilicity, the hydroxyl group contributes to hydrogen-bonding interactions, and the aldehyde moiety enables condensation reactions, such as Schiff base formation .

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

5-amino-3-hydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H,7H2 |

InChI Key |

FFUVXJNUHJNTTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxypyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 3-hydroxypyridine, followed by reduction to obtain 3-hydroxy-5-nitropyridine. Subsequent formylation at the 2-position and reduction of the nitro group yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-Amino-3-hydroxypyridine-2-carboxylic acid.

Reduction: 5-Amino-3-hydroxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-hydroxypyridine-2-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiviral properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize the properties of 5-amino-3-hydroxypyridine-2-carbaldehyde, we analyze its structural and functional analogs from the pyridine family. Key compounds include 5-amino-2-chloropyridine, 2-hydroxy-5-nitropyridine, and 2-chloro-5-cyanopyridine (see Table 1), which share substitution patterns but differ in electronic and steric effects due to their functional groups .

Table 1: Comparative Analysis of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Hydrogen Bonding Capacity |

|---|---|---|---|---|---|

| This compound | C₆H₆N₂O₂ | 138.13 | N/A | −NH₂, −OH, −CHO | 3 donors, 2 acceptors |

| 5-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 5350-93-6 | −NH₂, −Cl | 1 donor, 1 acceptor |

| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 156.10 | 5418-51-9 | −OH, −NO₂ | 1 donor, 3 acceptors |

| 2-Chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.56 | 33252-28-7 | −Cl, −CN | 0 donors, 2 acceptors |

Key Research Findings and Functional Group Effects

By contrast, 2-chloro-5-cyanopyridine (lacking H-bond donors) exhibits weaker intermolecular interactions, favoring van der Waals-dominated packing . Graph-set analysis (as per Etter’s formalism) would predict D (donor) and A (acceptor) patterns for the target compound, whereas nitro- or cyano-substituted analogs prioritize acceptor-dominated networks .

Reactivity and Stability: The −CHO group in the target compound enables nucleophilic additions (e.g., with amines to form imines), a feature absent in chloro- or cyano-substituted analogs. The electron-withdrawing −NO₂ group in 2-hydroxy-5-nitropyridine reduces aromatic ring electron density, decreasing nucleophilic substitution reactivity compared to the amino-substituted derivative . Chloro groups (as in 5-amino-2-chloropyridine) facilitate SNAr reactions, while the −CN group in 2-chloro-5-cyanopyridine enhances electrophilicity at the pyridine ring.

Solubility and Polarity: The −OH and −NH₂ groups enhance solubility in polar solvents (e.g., water, ethanol) for the target compound, whereas cyano- and nitro-substituted analogs exhibit lower solubility due to reduced H-bond donor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.